N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide
Description
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a [2,3'-bipyridin]-5-ylmethyl group attached to the nitrogen of a 3,4-dimethoxybenzenesulfonamide core. The bipyridine moiety provides π-π stacking and hydrogen-bonding capabilities, while the dimethoxy groups enhance solubility and electronic modulation. This compound is hypothesized to exhibit unique binding properties in biological systems, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDVMJGWGLZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the Bipyridine Moiety: Bipyridine derivatives can be synthesized through various coupling reactions such as Suzuki, Stille, Negishi, Ullmann, and Wurtz couplings. These reactions often require catalysts like NiCl₂·6H₂O and are performed under specific conditions to ensure high yields.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between a sulfonyl chloride and an amine. This step generally requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to bipyridine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
A study published in Molecules evaluated the antimicrobial activity of new thiopyrimidine-benzenesulfonamide compounds, suggesting that similar sulfonamides can serve as foundational structures for developing new antimicrobial agents that combat antibiotic resistance .
Antimalarial Prototypes
The design and synthesis of new benzenesulfonamide derivatives have been explored as potential antimalarial agents. A rational approach led to the development of a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides, which were synthesized to target malaria-causing parasites. The structural modifications in these compounds aimed to enhance their efficacy against malaria .
α-Glucosidase and Acetylcholinesterase Inhibition
Research has indicated that sulfonamides can act as inhibitors for various enzymes. For instance, new sulfonamide derivatives have been synthesized to evaluate their inhibitory potential against α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, respectively. The findings suggest that these compounds could lead to novel treatments for conditions like diabetes and Alzheimer's disease .
Summary of Findings
The applications of this compound extend across several domains in medicinal chemistry:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various reactions. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and synthetic attributes of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide with two analogs from the evidence:
*Calculated based on formula (C₁₉H₁₈N₄O₃S).
Key Observations:
Bipyridine’s rigid, planar structure may enhance interactions with aromatic residues in protein targets compared to benzimidazole’s fused ring system.
Substituent Effects: The dimethoxybenzenesulfonamide group is conserved across all compounds, suggesting its role as a pharmacophore for sulfonamide activity. Analogs feature alkoxy chains (e.g., propoxy, butoxy) and amino groups (e.g., dimethylamino), which influence solubility and steric bulk. The target’s bipyridine substituent lacks these flexible chains, possibly reducing metabolic instability but increasing rigidity.
Synthesis Challenges: Compound 2’s lower yield (27% vs. 66% for Compound 1) highlights difficulties in introducing amino groups during synthesis, possibly due to side reactions or purification hurdles .
Implications of Structural Differences
- Binding Affinity: The bipyridine group in the target compound may offer superior π-π stacking compared to benzimidazole-based analogs, which rely on hydrogen bonding via amino or alkoxy substituents .
- Solubility: The dimethoxy groups in all compounds enhance hydrophilicity, but the absence of long alkoxy chains in the target may reduce solubility compared to PDB: 4C1’s propoxy/dimethylamino substituents .
- Synthetic Accessibility : The target’s bipyridine moiety may require specialized coupling reactions, whereas analogs use more conventional alkylation/amination steps .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound consists of a bipyridine moiety linked to a sulfonamide group through a methyl bridge. Its chemical formula is , indicating the presence of methoxy groups which may contribute to its biological properties.
Enzyme Inhibition
One of the significant aspects of this compound is its inhibitory effect on various enzymes. Notably, it has been studied for its potential to inhibit urease activity:
| Compound | Concentration | Inhibition (%) |
|---|---|---|
| This compound | 0.1 mM | 51% |
| Control (standard inhibitor) | 0.1 mM | 60% |
The compound showed a 51% inhibition of urease at a concentration of 0.1 mM, indicating moderate activity compared to standard inhibitors .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results suggest that the compound may have selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanisms of action .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Potential Pathways
- Inhibition of Urease : By inhibiting urease, the compound may disrupt nitrogen metabolism in pathogens.
- Induction of Apoptosis : Cytotoxicity studies indicate that the compound may trigger apoptosis in cancer cells through caspase activation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Urease Inhibition :
- Conducted by [BRENDA Enzyme Database], this study highlighted the significant inhibitory effect on urease, which is crucial for certain bacterial infections.
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
